Ifidancitinib

Description

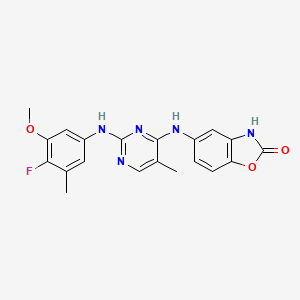

Structure

3D Structure

Properties

IUPAC Name |

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFMQDVLFYKOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236667-40-5 | |

| Record name | Ifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifidancitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ifidancitinib in T Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of ifidancitinib, a selective Janus Kinase (JAK) 1 and JAK3 inhibitor, with a specific focus on its effects on T lymphocyte biology. It provides a technical overview of its impact on intracellular signaling, T cell function, and outlines relevant experimental methodologies.

Introduction: Targeting T Cell Signaling with this compound

This compound (formerly ATI-50002) is a potent and selective, orally available small molecule inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3).[1][2] These enzymes are critical components of intracellular signaling pathways that translate extracellular cytokine signals into changes in gene expression. T cells, which are central players in the adaptive immune system, are highly dependent on JAK1 and JAK3 for their development, activation, homeostasis, and effector functions.[2] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, including alopecia areata, where T cells mediate the destruction of hair follicles.[2][3] By selectively targeting JAK1 and JAK3, this compound offers a therapeutic strategy to precisely modulate pathogenic T cell responses while potentially mitigating side effects associated with broader JAK inhibition.[2]

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action of this compound in T cells is the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is essential for transducing signals from a wide range of cytokines and growth factors.

The Role of JAK1 and JAK3 in T Cell Cytokine Signaling

In T cells, JAK1 and JAK3 function as a critical heterodimer associated with the common gamma chain (γc or CD132), a shared receptor subunit for several key cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The binding of these cytokines to their receptors initiates a conformational change, bringing the associated JAK1 and JAK3 enzymes into close proximity, leading to their trans-activation via phosphorylation.[4]

Once activated, JAK1 and JAK3 phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT5 in the case of IL-2 signaling.[2] Upon recruitment, STATs are themselves phosphorylated by the active JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate genes essential for T cell proliferation, survival, and differentiation.[4]

This compound's Interruption of Key Signaling Axes

This compound competitively binds to the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation. This blockade has two major downstream consequences in T cells:

-

Inhibition of IL-2/STAT5 Signaling: By blocking JAK1 and JAK3, this compound potently inhibits IL-2-stimulated phosphorylation of STAT5.[1][2] This disrupts the primary pathway responsible for T cell proliferation and the survival of regulatory T cells (Tregs).

-

Inhibition of IFN-γ/STAT1 Signaling: The Interferon-gamma (IFN-γ) receptor signals through a JAK1/JAK2 heterodimer. This compound's potent inhibition of JAK1 also allows it to suppress IFN-γ-mediated signaling, as demonstrated by its ability to block STAT1 phosphorylation upon IFN-γ stimulation.[2][3] This is crucial for dampening pro-inflammatory Th1 responses.

References

An In-depth Technical Guide to Ifidancitinib and the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway and the mechanism of action of Ifidancitinib, a selective JAK1/3 inhibitor. This document includes a summary of its known biochemical and cellular activities, relevant clinical data, detailed experimental protocols for inhibitor characterization, and visualizations of key pathways and workflows.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, proliferation, differentiation, and cell survival.[1][2][3] The pathway is integral to the function of type I and II cytokine receptors, which lack intrinsic kinase activity and rely on the JAK family of tyrosine kinases for signal transduction.[3][4]

The canonical JAK-STAT pathway proceeds through several key steps:

-

Ligand Binding and Receptor Dimerization : The binding of a cytokine (e.g., interleukins, interferons) to its specific receptor on the cell surface induces receptor dimerization or multimerization.[2][4]

-

JAK Activation : This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2][4]

-

Receptor Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[4][5]

-

STAT Recruitment and Phosphorylation : These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[2][3] Once recruited, the STATs are themselves phosphorylated by the activated JAKs.[4]

-

STAT Dimerization and Nuclear Translocation : Phosphorylation causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers.[1][4]

-

Gene Transcription : These STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3]

The JAK family in mammals comprises four members (JAK1, JAK2, JAK3, and TYK2), and there are seven STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[3][5][6]

Caption: The canonical JAK-STAT signaling pathway.

This compound (ATI-50002): An Overview

This compound (also known as ATI-502 and ATI-50002) is an orally available, small molecule inhibitor of the Janus kinase family.[7][8] It was developed as a next-generation, potent, and selective inhibitor targeting JAK1 and JAK3.[3][7][8] By selectively inhibiting these specific JAK isoforms, this compound primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit associated with JAK1 and JAK3.[7][8] This mechanism makes it a candidate for treating various immune-mediated and inflammatory diseases, and it has been investigated in clinical trials for conditions such as atopic dermatitis and alopecia areata.[9][10][11] However, its development for several indications has been discontinued.[12]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the ATP-binding site of JAK1 and JAK3. By blocking the catalytic activity of these enzymes, it prevents the downstream phosphorylation and activation of STAT proteins.[7][8]

The key consequences of JAK1/3 inhibition by this compound include:

-

Inhibition of γc Cytokine Signaling : It potently inhibits signaling from γc cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the proliferation, differentiation, and function of T cells and other lymphocytes.[7][8]

-

Suppression of STAT5 Phosphorylation : Preclinical studies have shown that this compound strongly inhibits IL-2-stimulated phosphorylation of STAT5 in T cells.[8]

-

Inhibition of IFN-γ Signaling : The drug also demonstrates inhibitory effects on the JAK1/2-mediated signaling of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of alopecia areata, leading to reduced STAT1 phosphorylation.[7][8][13]

This targeted inhibition of specific JAK-STAT pathways modulates the immune response, reducing inflammation and the activity of pathogenic immune cells.[8]

Caption: Mechanism of action of this compound on JAK1/3.

Quantitative Data and Clinical Findings

While specific IC50 values are not detailed in the provided search results, this compound is consistently described as a "potent" inhibitor of JAK1 and JAK3.[3][7][8] Its activity has been characterized in cellular assays and clinical trials.

Table 1: Preclinical Cellular Activity of this compound

| Assay System | Cytokine Stimulus | Measured Endpoint | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse T cells | IL-2 | STAT5 Phosphorylation | Strong, dose-dependent inhibition | [7][8] |

| Mouse T cells | IFN-γ | STAT1 Phosphorylation | Potent inhibitory effects | [8] |

| Murine T cells | - | Cell Proliferation | Inhibition of proliferation | [7][8] |

| Human T cells | - | T cell function | Impaired function | [8] |

| C3H/HeJ Mice | - | CD8+ T cells | Significant reduction in NKG2D+CD8+ T cells |[8] |

Table 2: Summary of Phase 2 Clinical Trial Data for this compound in Atopic Dermatitis

| Trial Identifier | Indication | Key Efficacy Endpoints | Results | Safety | Reference |

|---|

| NCT03585296 | Atopic Dermatitis | EASI Score, IGA Score, Itch-NRS | Demonstrated high efficacy with improved scores | Well tolerated, primary safety endpoints met |[9][11][14] |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale.

Experimental Protocols

Characterizing the potency and selectivity of a JAK inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This type of assay quantifies the direct effect of an inhibitor on the enzymatic activity of a purified kinase by measuring the amount of ADP produced.[15]

Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Recombinant human JAK enzymes (e.g., from SignalChem).[16]

-

Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[16]

-

Substrate (e.g., a generic tyrosine kinase peptide like IRS1(Y608) peptide).[16]

-

ATP (at or near the Kₘ concentration for each enzyme).[15]

-

This compound (serially diluted in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well assay plates (white, non-binding surface).[16]

-

Multimode plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation : Prepare a 10-point serial dilution of this compound in 100% DMSO.

-

Assay Plate Setup : Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[15]

-

Enzyme Addition : Add 2 µL of the diluted JAK enzyme (e.g., 8 nM JAK1) in kinase buffer to each well.[15][16]

-

Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.[15]

-

Incubation : Incubate the plate at room temperature (or 30°C) for 60 minutes.[16]

-

ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Signal Measurement : Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the potency of this compound in inhibiting IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated human PBMCs.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Recombinant human IL-2.

-

This compound (serially diluted).

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorochrome-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-pSTAT5).

-

Flow cytometer.

Methodology:

-

Cell Preparation : Isolate PBMCs from healthy donor blood and resuspend in culture medium.

-

Inhibitor Pre-incubation : Aliquot cells into tubes or a 96-well plate. Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 1 hour at 37°C.[7]

-

Cytokine Stimulation : Add a pre-determined concentration of IL-2 to stimulate the JAK-STAT pathway. Leave one control tube unstimulated. Incubate for 15-30 minutes at 37°C.

-

Fixation : Stop the stimulation by immediately fixing the cells with a fixation buffer for 10-20 minutes at room temperature.

-

Permeabilization : Wash the cells and then permeabilize the cell membrane with a permeabilization buffer to allow intracellular antibody staining.

-

Staining : Add the anti-phospho-STAT5 antibody to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition : Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Data Analysis : Gate on the lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Calculate the percent inhibition based on the MFI of the stimulated and unstimulated controls and plot the results to determine the IC50 value.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. benchchem.com [benchchem.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

The Role of Ifidancitinib as a Selective JAK1/3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a potent, orally available small molecule designed as a selective inhibitor of Janus kinase (JAK) 1 and JAK3. By targeting these specific isoforms, this compound aims to modulate the signaling of key cytokines involved in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development. While specific quantitative data on its inhibitory potency (IC50 values) are not publicly available, this guide synthesizes the existing information to offer a detailed understanding of this compound's role as a selective JAK1/3 inhibitor.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are crucial for the signal transduction of a wide range of cytokines, growth factors, and hormones.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of these extracellular ligands to their corresponding receptors, leading to the activation of JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[3] The differential roles of the JAK isoforms provide a rationale for the development of selective inhibitors to achieve therapeutic benefit while minimizing off-target effects. For instance, JAK1 is broadly involved in inflammatory cytokine signaling, while JAK2 is crucial for hematopoiesis, and JAK3 is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function.[3]

This compound: A Selective JAK1/3 Inhibitor

This compound was developed as a selective inhibitor of JAK1 and JAK3.[4][5] This selectivity profile is intended to preferentially block the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit that associates with JAK1 and JAK3.[4] These γc cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for the development, proliferation, and function of lymphocytes.[2] By inhibiting JAK1 and JAK3, this compound is predicted to disrupt the signaling of these pro-inflammatory cytokines, thereby exerting its therapeutic effect in autoimmune diseases.[4]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ATP-binding site of JAK1 and JAK3, thereby inhibiting their kinase activity. This prevents the phosphorylation and activation of STAT proteins, most notably STAT5, which is downstream of γc cytokine signaling.[4] The inhibition of the JAK1/3-STAT5 pathway leads to a reduction in T-cell proliferation and function, as well as a decrease in the production of inflammatory mediators.[4]

Quantitative Data

While this compound is described as a potent and selective JAK1/3 inhibitor, specific half-maximal inhibitory concentration (IC50) values against the four JAK isoforms are not publicly available in the reviewed literature. The following table provides a qualitative summary of its selectivity and an overview of other JAK inhibitors for which quantitative data is available, for comparative context.

Table 1: Selectivity Profile of this compound and Other JAK Inhibitors

| Inhibitor | Target JAK Isoforms | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| This compound (ATI-50002) | JAK1/3 | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [4] |

| Tofacitinib | JAK1/3 > JAK2 | 15.1 | 77.4 | 55.0 | 489 | [3] |

| Baricitinib | JAK1/2 | 4.0 | 6.6 | 787 | 61 | [3] |

| Ruxolitinib | JAK1/2 | 3.3 | 2.8 | 428 | 19 |

Preclinical Studies

In vitro and in vivo studies have provided insights into the biological effects of this compound.

In Vitro Studies

-

Inhibition of STAT5 Phosphorylation: In mouse T-cells, this compound was shown to inhibit IL-2-stimulated phosphorylation of STAT5 in a concentration-dependent manner (0-1000 nM).[4]

-

Inhibition of T-Cell Proliferation: Treatment of T-cells with this compound (0-1000 nM) for 5 days resulted in a dose-dependent reduction in T-cell number and inhibited cell proliferation.[4]

-

Inhibition of IFN-γ Signaling: this compound also demonstrated inhibitory effects on IFN-γ signaling, which is mediated by JAK1 and JAK2, leading to the inhibition of STAT1 phosphorylation.[4]

In Vivo Studies

-

Animal Models of Alopecia Areata: In a C3H/HeJ mouse model of alopecia areata, oral administration of this compound (10-50 mg/kg) induced hair regrowth and reduced associated inflammation.[4] Mechanistically, this compound treatment led to a significant reduction in CD44+CD62L- CD8+ T effector/memory cells in peripheral lymphoid organs. Furthermore, an increase in the expression of the co-inhibitory receptor PD-1 on effector/memory CD8+ T-cells and reduced IFN-γ production were observed, suggesting an induction of T-cell exhaustion.[4]

Clinical Development

This compound underwent Phase 2 clinical trials for the treatment of alopecia areata and atopic dermatitis. However, the development for these indications was discontinued.[6]

Table 2: Overview of this compound Phase 2 Clinical Trials

| Indication | Trial Identifier | Phase | Status | Primary Endpoint | Outcome |

| Alopecia Areata | NCT03759340 | 2 | Discontinued | Mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[4] | Did not achieve statistical superiority over vehicle.[4] |

| Atopic Dermatitis | NCT03585296 | 2 | Completed | Not specified | Development discontinued.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)

-

Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound) serially diluted in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the recombinant JAK enzyme and the substrate peptide to the wells of a 384-well plate.

-

Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent, which measures the amount of product formed (e.g., ADP).

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

STAT5 Phosphorylation Assay by Flow Cytometry

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in T-cells.

Materials:

-

Isolated primary T-cells or a T-cell line

-

Cytokine for stimulation (e.g., IL-2)

-

Test compound (this compound)

-

Cell culture medium

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

-

Flow cytometer

Procedure:

-

Culture T-cells in cytokine-free medium for a period to ensure a low baseline of pSTAT5.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.

-

Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

Fix the cells by adding fixation buffer to stop the signaling cascade and preserve the phosphorylation state.

-

Permeabilize the cells by adding permeabilization buffer to allow intracellular antibody staining.

-

Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody.

-

Wash the cells to remove unbound antibody.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal in the T-cell population.

-

Analyze the data to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining for each condition.

-

Calculate the inhibition of STAT5 phosphorylation by the test compound at each concentration relative to the stimulated vehicle control.

Visualizations

Signaling Pathway Diagram

Caption: JAK1/3 Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for a JAK Inhibitor.

Conclusion

This compound is a selective JAK1/3 inhibitor that has demonstrated the potential to modulate the immune response by targeting key cytokine signaling pathways. Preclinical studies have shown its ability to inhibit STAT5 phosphorylation, reduce T-cell proliferation, and ameliorate disease in an animal model of alopecia areata. Despite this promising preclinical profile, Phase 2 clinical trials for alopecia areata and atopic dermatitis did not meet their primary endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a summary of the available scientific and clinical information on this compound, highlighting its mechanism of action and the challenges faced in its clinical translation. Further research into the nuances of JAK selectivity and its impact on clinical outcomes will continue to be a critical area of investigation in the field of autoimmune and inflammatory diseases.

References

- 1. WO2015061665A1 - Jak1 selective inhibitor and uses thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Trial Data Show Hair Growth in More Alopecia Areata Patients [medscape.com]

- 4. Aclaris Therapeutics Announces Phase 2 Clinical Trial of ATI-502 Topical in Patients with Alopecia Areata Did Not Meet Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 7. rtihs.org [rtihs.org]

Ifidancitinib's Disruption of γc Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifidancitinib (formerly ATI-50002) is a potent and selective small molecule inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3][4] This selective inhibition positions this compound as a modulator of the signaling pathways of common gamma chain (γc) cytokines, a family of interleukins crucial for lymphocyte development, proliferation, and function. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on γc cytokine signaling. It includes a review of the underlying biological pathways, detailed experimental protocols for assessing JAK inhibitor activity, and a summary of the available data on this compound.

The Role of γc Cytokines and JAK-STAT Signaling

The common gamma chain (γc or CD132) is a shared receptor subunit for a family of six cytokines: Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical regulators of the immune system. Their signaling is mediated through the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Upon cytokine binding to its receptor complex, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

The signaling of all γc cytokines critically depends on JAK1, which associates with the specific cytokine receptor alpha chain, and JAK3, which is exclusively associated with the γc subunit. This co-dependency on JAK1 and JAK3 makes this signaling node an attractive target for therapeutic intervention in immune-mediated diseases.

This compound: A Selective JAK1/3 Inhibitor

This compound is an orally available small molecule designed to selectively inhibit JAK1 and JAK3 over other JAK family members, namely JAK2 and Tyrosine Kinase 2 (TYK2).[1][2][3][4] By targeting the key kinases in the γc cytokine signaling cascade, this compound is predicted to disrupt the downstream effects of IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Quantitative Data: Potency and Selectivity

While specific public data on the half-maximal inhibitory concentrations (IC50) of this compound against the four JAK isoforms are not available in the public domain, the following table presents representative IC50 values for other well-characterized JAK inhibitors to illustrate the concept of potency and selectivity in biochemical assays.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Tofacitinib | 1 | 20 | 1 | >1000 | JAK1/3 > JAK2 |

| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1 > JAK2 > JAK3/TYK2 |

| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | JAK3 selective |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 > TYK2 |

Note: Data is compiled from various public sources and serves for illustrative purposes. Absolute IC50 values can vary depending on the specific assay conditions.

Effect on γc Cytokine-Mediated Cellular Signaling

This compound has been shown to potently inhibit the signaling of γc cytokines in cellular assays.[2][3] Specifically, it has been demonstrated to inhibit IL-2-stimulated phosphorylation of STAT5 and IFN-γ-mediated signaling.[2] Furthermore, this compound treatment leads to a reduction in T-cell proliferation in response to IL-15.[2]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the γc cytokine signaling pathways and the inhibitory action of this compound.

Caption: General γc cytokine signaling pathway and the inhibitory action of this compound.

The following diagram details the specific JAK-STAT components for each γc cytokine.

Caption: Specific JAK-STAT signaling pathways for each γc cytokine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize JAK inhibitors like this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) serially diluted in DMSO

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

-

Reaction Mixture: In the assay plate, add the test compound, recombinant JAK enzyme, and biotinylated peptide substrate in the assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective JAK enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Detection: Stop the reaction by adding EDTA. Then, add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Ifidancitinib's Impact on STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (also known as ATI-50002) is an orally available, potent, and selective inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3] This selective inhibition disrupts the signaling of cytokines that utilize the common gamma chain (γc), a critical pathway in immune cell activation and proliferation. A key downstream event in γc cytokine signaling is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effect on STAT5 phosphorylation. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing STAT5 phosphorylation, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is integral to the cellular response to a multitude of cytokines and growth factors. For cytokines that utilize the γc receptor subunit, such as Interleukin-2 (IL-2), IL-7, IL-9, IL-15, and IL-21, the binding of the cytokine to its receptor leads to the activation of receptor-associated JAK1 and JAK3. These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.

These phosphorylated tyrosine residues serve as docking sites for STAT proteins, primarily STAT5a and STAT5b in the case of γc cytokines. Once recruited to the receptor complex, STAT5 proteins are themselves phosphorylated by the activated JAKs on a critical tyrosine residue (Y694 for STAT5a and Y699 for STAT5b). This phosphorylation event is obligatory for STAT5 activation.

Phosphorylated STAT5 (pSTAT5) molecules then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, pSTAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell proliferation, differentiation, and survival.

This compound, as a selective JAK1 and JAK3 inhibitor, directly interferes with this process by blocking the catalytic activity of these kinases. By inhibiting JAK1 and JAK3, this compound prevents the phosphorylation and subsequent activation of STAT5, thereby downregulating the expression of pro-inflammatory and immunomodulatory genes.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the inhibitory effect of this compound on STAT5 phosphorylation.

Table 1: In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation by this compound

| Cell Type | Stimulation | Assay Method | This compound Concentration (nM) | Observed Effect on STAT5 Phosphorylation | Reference |

| Mouse T cells | Recombinant Human IL-2 (rhIL-2) | Western Blot | 0, 100, 300, 1000 | Dose-dependent inhibition of STAT5 phosphorylation.[1] | [1] |

| In Vitro Activated T cells | rhIL-2 (20 ng/ml) | Immunoblotting | Various doses | Inhibition of STAT5 phosphorylation. |

Table 2: this compound (ATI-50002) Compound Details

| Parameter | Details | Reference |

| Synonyms | ATI-502, R507 | [2] |

| Target | JAK1, JAK3 | [1][2][3] |

| Primary Signaling Pathway Affected | γc cytokine signaling | [1][2] |

| Key Downstream Target | STAT5 | [2] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway

Caption: this compound inhibits the IL-2-mediated JAK1/3-STAT5 signaling pathway.

Experimental Workflows

References

Ifidancitinib: A Technical Guide to its Preclinical Evaluation in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a potent and selective Janus kinase (JAK) 1 and JAK3 inhibitor that has shown promise in the treatment of various autoimmune diseases. By disrupting the signaling of common gamma chain (γc) cytokines, this compound modulates T-cell function and proliferation, key drivers in many autoimmune pathologies. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in relevant autoimmune disease models, focusing on its mechanism of action, experimental protocols, and key efficacy data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune disorders.

Introduction: The Role of JAK Inhibition in Autoimmunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases, making it a prime target for therapeutic intervention.

The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with different cytokine receptors in pairs. This compound selectively targets JAK1 and JAK3.

-

JAK1 is broadly involved in the signaling of many pro-inflammatory cytokines.

-

JAK3 signaling is more restricted to the common gamma chain (γc) family of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte development, proliferation, and function.

By inhibiting both JAK1 and JAK3, this compound is predicted to potently disrupt the signaling of key cytokines implicated in the pathogenesis of a wide range of autoimmune diseases.[1]

Mechanism of Action of this compound

This compound is an orally available, potent, and selective inhibitor of JAK1 and JAK3.[2] Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic site of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT signaling cascade leads to the modulation of immune cell function.

dot

Caption: this compound's Mechanism of Action on the JAK-STAT Pathway.

In Vitro Efficacy and Selectivity

The in vitro activity of this compound has been characterized through various enzymatic and cellular assays.

Kinase Selectivity

While specific IC50 values for this compound against all JAK isozymes are not publicly available, it is characterized as a potent JAK1/3 inhibitor. For context, the selectivity profile of a compound is crucial for its efficacy and safety. Inhibition of JAK2 can be associated with hematological side effects. The table below provides a template for the kind of data required to assess the selectivity of a JAK inhibitor.

Table 1: Representative Kinase Inhibition Profile of a JAK Inhibitor (Data for Illustrative Purposes)

| Kinase | IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 100 |

| JAK3 | 5 |

| TYK2 | 150 |

| (Note: These values are hypothetical and serve to illustrate a typical selectivity profile. Actual values for this compound would need to be determined experimentally.) |

Cellular Assays

Cellular assays are critical for understanding the functional consequences of JAK inhibition in a more physiologically relevant context.

This compound has been shown to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation. In mouse T-cells, this compound (0-1000 nM) inhibited IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation in a dose-dependent manner.[2]

Table 2: Effect of this compound on Cytokine-Induced STAT Phosphorylation in Mouse T-cells

| Cytokine Stimulus | Downstream Signaling | Effect of this compound |

| IL-2 | JAK1/3 -> STAT5 | Inhibition of STAT5 phosphorylation[2] |

| IFN-γ | JAK1/2 -> STAT1 | Inhibition of STAT1 phosphorylation[2] |

By blocking γc cytokine signaling, this compound effectively reduces T-cell proliferation. In vitro studies demonstrated that this compound (0-1000 nM) reduced the number of T-cells and inhibited their proliferation over a 5-day period.[2]

In Vivo Efficacy in Autoimmune Disease Models

The therapeutic potential of this compound has been evaluated in various preclinical models of autoimmune diseases. While much of the published data focuses on alopecia areata, the following sections outline the methodologies for key models of rheumatoid arthritis and inflammatory bowel disease where a JAK1/3 inhibitor like this compound would be expected to show efficacy.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and well-validated animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Table 3: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse CIA Model (Data for Illustrative Purposes)

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |

| Vehicle | 10.2 ± 1.5 | 3.8 ± 0.4 |

| JAK1/3 Inhibitor (10 mg/kg) | 4.5 ± 0.8 | 2.1 ± 0.2 |

| JAK1/3 Inhibitor (30 mg/kg) | 2.1 ± 0.5 | 1.5 ± 0.1 |

| (Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.) |

Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a common and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.

Table 4: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse DSS-Induced Colitis Model (Data for Illustrative Purposes)

| Treatment Group | Disease Activity Index (DAI) (Day 10) | Colon Length (cm) (Day 10) |

| Healthy Control | 0.5 ± 0.2 | 8.5 ± 0.5 |

| DSS + Vehicle | 3.8 ± 0.6 | 5.2 ± 0.4 |

| DSS + JAK1/3 Inhibitor (15 mg/kg) | 1.5 ± 0.4 | 7.1 ± 0.3 |

| (Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.) |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following are generalized protocols for key experiments.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a peptide substrate and ATP.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at an optimal temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular STAT Phosphorylation Assay (Flow Cytometry)

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) to induce STAT phosphorylation.

-

Fix and permeabilize the cells.

-

Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT5).

-

Analyze the median fluorescence intensity (MFI) of the pSTAT signal using a flow cytometer.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

dot

Caption: A typical workflow for a STAT phosphorylation assay.

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

-

Methodology:

-

Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1J).

-

Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs of arthritis (typically around day 25-28).

-

Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint rigidity) and measuring paw thickness regularly.

-

Endpoint Analysis: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for cytokine and antibody analysis.

-

In Vivo DSS-Induced Colitis Model

-

Objective: To assess the efficacy of this compound in a mouse model of inflammatory bowel disease.

-

Methodology:

-

Induction: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days to induce acute colitis.

-

Treatment: Administer this compound or vehicle orally once daily, either prophylactically (starting before or at the same time as DSS) or therapeutically (starting after the onset of colitis symptoms).

-

Assessment: Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon to measure its length (a shorter colon indicates more severe inflammation). A portion of the colon should be fixed for histological evaluation of inflammation, ulceration, and crypt damage.

-

Conclusion

This compound, as a selective JAK1/3 inhibitor, demonstrates significant potential for the treatment of a variety of autoimmune diseases. Its ability to potently inhibit key cytokine signaling pathways involved in T-cell activation and proliferation provides a strong rationale for its therapeutic application. The preclinical data, particularly from in vitro cellular assays, supports its mechanism of action. While specific in vivo efficacy data for this compound in rheumatoid arthritis and inflammatory bowel disease models is not extensively published, the established role of JAK1/3 inhibition in these pathologies suggests a high probability of therapeutic benefit. The experimental protocols and representative data presented in this guide offer a framework for the continued investigation and development of this compound and other next-generation JAK inhibitors for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its efficacy and safety profile in a broader range of autoimmune conditions.

References

Ifidancitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifidancitinib (formerly ATI-50002) is a selective inhibitor of Janus kinase (JAK) 1 and 3.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action targeting the JAK-STAT signaling pathway. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While this compound's clinical development for topical treatment of alopecia areata and atopic dermatitis was discontinued due to lack of significant efficacy, its profile as a JAK inhibitor remains of scientific interest.[4]

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one.[5] Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | [5] |

| Synonyms | ATI-50002, ATI-502, A-301 | [2] |

| CAS Number | 1236667-40-5 | [2] |

| Molecular Formula | C₂₀H₁₈FN₅O₃ | [5] |

| Molecular Weight | 395.39 g/mol | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound functions as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[2][3] The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

This compound exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK3, thereby preventing the phosphorylation and activation of these kinases. This disruption of the JAK-STAT pathway leads to the downstream inhibition of signaling by various cytokines, including those that are crucial for the proliferation and function of T-cells and other immune cells.[2][3] Specifically, this compound has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ signaling.[2][3]

Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections describe representative methodologies for key assays used to characterize JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK enzyme.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Adenosine-5'-triphosphate (ATP).

-

This compound (serially diluted in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the specific recombinant JAK enzyme to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity. g. Measure the luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for determining the IC₅₀ of this compound against JAK enzymes.

Cellular STAT5 Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To assess the functional activity of this compound in blocking the JAK-STAT pathway in cells.

Methodology:

-

Reagents and Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line).

-

Cytokine stimulant (e.g., Interleukin-2 (IL-2)).

-

This compound (serially diluted in culture medium).

-

Cell culture medium and supplements.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody.

-

Flow cytometer.

-

-

Procedure: a. Culture the cells under appropriate conditions. b. Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation. d. After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state. e. Permeabilize the cells to allow for intracellular antibody staining. f. Stain the cells with a fluorescently labeled anti-pSTAT5 antibody. g. Analyze the cells by flow cytometry to quantify the level of pSTAT5 in the cell population.

-

Data Analysis: a. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition. a. Calculate the percentage of inhibition of STAT5 phosphorylation for each concentration of this compound relative to the cytokine-stimulated control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain. Clinical trials were conducted with a topical formulation.[7]

Clinical Development and Future Directions

This compound was investigated in Phase II clinical trials for the topical treatment of alopecia areata and atopic dermatitis.[7] However, the development for these indications was discontinued due to a failure to demonstrate significant clinical efficacy.[4] Despite this, the study of this compound and other selective JAK inhibitors continues to provide valuable insights into the role of the JAK-STAT pathway in various diseases and informs the development of next-generation immunomodulatory therapies.

References

- 1. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. canaaf.org [canaaf.org]

- 5. GSRS [precision.fda.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound (ATI-502) / Aclaris, Rigel [delta.larvol.com]

Ifidancitinib (ATI-502): A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib, also known as ATI-502, is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK3.[1][2][3] Developed initially by Rigel Pharmaceuticals and later by Aclaris Therapeutics, this compound was investigated for the topical treatment of autoimmune and inflammatory conditions, particularly alopecia areata and atopic dermatitis.[2] Although its clinical development was ultimately discontinued, a comprehensive understanding of its molecular targets and mechanism of action remains valuable for the ongoing research and development of novel JAK inhibitors.[2] This technical guide provides an in-depth overview of this compound's core pharmacology, including its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Molecular Targets of this compound

The primary molecular targets of this compound are Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] The Janus kinase family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes play a critical role in transducing cytokine-mediated signals from cell surface receptors to the nucleus, thereby regulating a wide array of cellular processes including inflammation, immunity, and hematopoiesis.

This compound exhibits selectivity for JAK1 and JAK3 over the other members of the JAK family, JAK2 and TYK2. This selectivity is a key aspect of its design, aiming to achieve therapeutic efficacy while minimizing potential side effects associated with the inhibition of JAK2, which is crucial for erythropoiesis and thrombopoiesis.

Quantitative Analysis of Kinase Inhibition

| Target Kinase | This compound (ATI-502) Inhibitory Activity | Associated Signaling Pathways |

| JAK1 | Potent Inhibition | IFN-γ signaling, γc cytokine signaling |

| JAK2 | Lower Inhibition (relative to JAK1/3) | Erythropoietin & Thrombopoietin signaling |

| JAK3 | Potent Inhibition | γc cytokine signaling |

| TYK2 | Lower Inhibition (relative to JAK1/3) | IL-12 and IL-23 signaling |

Mechanism of Action: Disruption of Cytokine Signaling

This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in autoimmune and inflammatory responses. By selectively targeting JAK1 and JAK3, this compound effectively disrupts the signaling of a specific subset of cytokines, most notably those that utilize the common gamma chain (γc) receptor subunit.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.

Impact on γc Cytokine and IFN-γ Signaling

This compound's potent inhibition of JAK1 and JAK3 leads to the significant disruption of signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for the proliferation, differentiation, and survival of various immune cells, particularly T cells and Natural Killer (NK) cells. A key downstream effector of γc cytokine signaling is STAT5. By inhibiting JAK1 and JAK3, this compound effectively blocks the phosphorylation of STAT5, thereby preventing the subsequent gene transcription required for T cell activation and proliferation.

Furthermore, this compound's inhibition of JAK1 also impacts the signaling of interferon-gamma (IFN-γ). IFN-γ signals through a receptor complex associated with JAK1 and JAK2. While this compound is less potent against JAK2, its strong inhibition of JAK1 is sufficient to disrupt IFN-γ-mediated signaling pathways. This interference with IFN-γ signaling can reduce the expression of pro-inflammatory genes and modulate the immune response.

Experimental Protocols

The characterization of this compound's molecular targets and mechanism of action relies on a suite of in vitro and cellular assays. The following are representative protocols for the key experiments cited in the evaluation of JAK inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified JAK isoforms by 50%.

Methodology:

-

Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate; Adenosine-5'-triphosphate (ATP); kinase assay buffer; this compound stock solution; and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A serial dilution of this compound is prepared in the kinase assay buffer.

-

The purified JAK enzyme and the peptide substrate are added to the wells of a microplate.

-

The serially diluted this compound or vehicle control is added to the respective wells and incubated.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a microplate reader.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT5 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is cultured and then serum-starved to reduce baseline STAT5 phosphorylation.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Cytokine Stimulation: The cells are then stimulated with a γc cytokine, such as IL-2, for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

Cell Lysis and Protein Analysis:

-

Western Blotting: Cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

-

Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against pSTAT5. The fluorescence intensity is then measured by flow cytometry.

-

-

Data Analysis: The level of pSTAT5 is normalized to the total STAT5 level (for Western blotting) or compared to the stimulated control (for flow cytometry) to determine the dose-dependent inhibitory effect of this compound.

IFN-γ Signaling Inhibition Assay

Objective: To evaluate the effect of this compound on the IFN-γ signaling pathway.

Methodology:

-

Cell Culture and Treatment: A cell line responsive to IFN-γ (e.g., HeLa cells) is treated with varying concentrations of this compound followed by stimulation with IFN-γ.

-

Analysis of Downstream Targets:

-

Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression levels of IFN-γ-inducible genes, such as CXCL10 (IP-10), are measured by qPCR.

-

ELISA: The supernatant from the cell culture is collected, and the secretion of IFN-γ-induced chemokines is quantified by ELISA.

-

Western Blotting: Cell lysates are analyzed for the phosphorylation of STAT1, a key downstream effector of IFN-γ signaling.

-

-

Data Analysis: The dose-dependent inhibition of IFN-γ-induced gene expression, protein secretion, or STAT1 phosphorylation by this compound is determined.

Conclusion

This compound (ATI-502) is a selective inhibitor of JAK1 and JAK3, which potently disrupts the signaling of γc cytokines and IFN-γ. Its mechanism of action is centered on the inhibition of the JAK-STAT pathway, leading to reduced phosphorylation of key downstream effectors like STAT5 and STAT1. This, in turn, modulates the activity of immune cells and the expression of inflammatory mediators. While the clinical development of this compound has been halted, the detailed understanding of its molecular targets and mechanism of action provides a valuable framework for the rational design and evaluation of next-generation JAK inhibitors for the treatment of a wide range of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this important class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Ifidancitinib In Vitro Assay for T Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective next-generation inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] By targeting these specific kinases, this compound effectively disrupts the signaling of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for T lymphocyte proliferation, differentiation, and survival. This targeted mechanism of action makes this compound a compound of significant interest for the treatment of various autoimmune and inflammatory diseases. These application notes provide a detailed protocol for an in vitro T cell proliferation assay to evaluate the inhibitory effects of this compound, along with a summary of its quantitative effects and a visualization of the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound on T cell function has been quantified in various in vitro assays. The following table summarizes key quantitative data regarding its effects on T cell proliferation and related signaling pathways.

| Parameter | Cell Type | Assay Conditions | Result |

| T Cell Proliferation | Mouse T Cells | 5-day incubation with this compound (0-1000 nM) | Dose-dependent reduction in T cell number and inhibition of cell proliferation.[1] |

| Human CD4+ and CD8+ T Cells | 4-day stimulation with anti-CD3 and IL-2 in the presence of increasing doses of this compound. | Strong suppression of T cell proliferation in a dose-dependent manner.[2] | |

| JAK1/3 Signaling Pathway Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound (0-1000 nM) followed by stimulation. | Inhibition of the JAK1/3 signaling pathway.[1] |

| STAT5 Phosphorylation Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound followed by stimulation with rhIL-2 (20 ng/mL) for 15 minutes. | Strong inhibition of IL-2-stimulated STAT5 phosphorylation. |

| STAT1 Phosphorylation Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound followed by stimulation with rmIFN-γ (40 ng/mL) for 15 minutes. | Potent inhibition of IFN-γ-stimulated STAT1 phosphorylation. |

| Cell Viability | T cells induced by IL-15 | 5-day incubation with this compound (100, 300, 1000 nM). | Reduced cell number in a dose-dependent manner.[1] |

Signaling Pathway

This compound exerts its inhibitory effect on T cell proliferation by targeting the JAK-STAT signaling pathway. Specifically, as a JAK1/3 inhibitor, it blocks the downstream signaling of γc cytokines. The following diagram illustrates this mechanism.

Experimental Protocols

T Cell Proliferation Assay Using CellTrace™ Violet

This protocol details the steps to assess the in vitro effect of this compound on T cell proliferation using a dye dilution assay with CellTrace™ Violet and analysis by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

CellTrace™ Violet Cell Proliferation Kit

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Anti-CD3 antibody (plate-bound or soluble)

-

Recombinant human IL-2

-

96-well round-bottom culture plates

-

Flow cytometer

Protocol:

-

Isolation of PBMCs:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells twice with PBS.

-

Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

CellTrace™ Violet Staining:

-

Centrifuge the required number of PBMCs and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

-

Add CellTrace™ Violet dye to the cell suspension at a final concentration of 1-5 µM.

-

Incubate the cells for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete RPMI 1640 medium and incubate for 5 minutes at room temperature.

-

Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.

-

Resuspend the stained cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.

-

-

Cell Culture and Treatment:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS before adding cells. Alternatively, use soluble anti-CD3 in combination with anti-CD28.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0 to 1000 nM.

-

Add 100 µL of the stained cell suspension to each well of the anti-CD3 coated plate.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add recombinant human IL-2 to all wells at a final concentration of 20 ng/mL.

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

After the incubation period, harvest the cells from each well.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in an appropriate volume of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Acquire the samples on a flow cytometer equipped with a violet laser (e.g., 405 nm excitation).

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population based on forward and side scatter properties.

-

Assess T cell proliferation by analyzing the dilution of the CellTrace™ Violet dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of divided cells and the proliferation index for each treatment condition.

-

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro T cell proliferation assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. The in vitro T cell proliferation assay is a robust method to quantify the inhibitory potential of this compound and similar JAK inhibitors. By understanding its mechanism of action and having a detailed experimental framework, researchers can further explore the therapeutic applications of this compound in T cell-mediated pathologies.

References

Application Notes and Protocols for Ifidancitinib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] By targeting these key enzymes, this compound effectively disrupts the signaling of several cytokines that are crucial for immune cell function and proliferation, particularly those that utilize the common gamma chain (γc) receptor subunit.[1][4] This includes cytokines like Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, as well as Interferon-gamma (IFN-γ).[3][4] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro cell culture experiments.

Mechanism of Action: The JAK/STAT Signaling Pathway